molecular formula C4H7N3O3 B13305478 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate

Cat. No.: B13305478
M. Wt: 145.12 g/mol
InChI Key: SNMNSTCQQPRPSC-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). The reaction mixture is stirred, filtered to remove insoluble by-products, and the solvent is removed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethan-1-one hydrate is unique due to its specific structural features, which confer distinct reactivity and properties. Its hydrate form also provides additional stability and solubility compared to other similar compounds.

Properties

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone;hydrate

InChI

InChI=1S/C4H5N3O2.H2O/c1-2(8)3-4(5)7-9-6-3;/h1H3,(H2,5,7);1H2

InChI Key

SNMNSTCQQPRPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NON=C1N.O

Origin of Product

United States

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